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Compound of Interest

Compound Name: 5-Methyl-3-hexanol

Cat. No.: B1620177

This guide provides a comparative analysis of publicly available spectral data for 5-Methyl-3-
hexanol (CAS No: 623-55-2), a secondary alcohol with the molecular formula C7H160.[1][2][3]
[4][5][6] The compiled data is intended for researchers, scientists, and professionals in drug
development to facilitate the identification and characterization of this compound.

Spectroscopic Data Summary

The following sections present a summary of reported mass spectrometry, nuclear magnetic
resonance, and infrared spectroscopy data for 5-Methyl-3-hexanol. The data has been
aggregated from various public databases.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) data for 5-Methyl-3-hexanol is available from
the National Institute of Standards and Technology (NIST) database.[1][2] The spectrum is
characterized by a base peak at m/z 59 and other significant fragments. A summary of the most
abundant ions is provided below.

Table 1: Prominent Peaks in the Electron lonization Mass Spectrum of 5-Methyl-3-hexanol
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miz Relative Intensity (%)
41 65

43 60

55 50

59 100

69 85

87 30

116 (M+) Not observed/very low

Source: NIST Mass Spectrometry Data Center[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectral data for 5-Methyl-3-hexanol are available through SpectraBase, a
Wiley online library.[7][8] While detailed experimental parameters are limited, the key chemical
shifts are summarized below.

Table 2: tH NMR Chemical Shifts for 5-Methyl-3-hexanol

Chemical Shift (ppm) Multiplicity Assignment (Proposed)
~0.9 m -CHs (C1 and C6 methyls)
~1.2-1.7 m -CH:z- and -CH-

~3.5 m -CH(OH)-

Note: Specific coupling constants and peak assignments require further analysis.

Table 3: 3C NMR Chemical Shifts for 5-Methyl-3-hexanol
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Chemical Shift (ppm) Assignment (Proposed)
~10-25 -CHs

~25-45 -CH2-

~45-50 -CH-

~70-75 -CH(OH)-

Note: The assignments are proposed based on typical chemical shifts for aliphatic alcohols.

Infrared (IR) Spectroscopy

A gas-phase Fourier-transform infrared (FTIR) spectrum for 5-Methyl-3-hexanol is available
from the NIST/EPA Gas-Phase Infrared Database.[3] The spectrum exhibits characteristic
absorptions for an alcohol.

Table 4: Key Infrared Absorption Bands for 5-Methyl-3-hexanol (Gas Phase)

Wavenumber (cm—?) Intensity Assignment
~3640 Weak O-H stretch (free)
~2960 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)

) C-O stretch (secondary
~1120 Medium
alcohol)

Source: NIST/EPA Gas-Phase Infrared Database[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the reported spectra are not consistently
available in the public domain. The following summarizes the available information.

e Mass Spectrometry (EI-MS): The data was compiled by the NIST Mass Spectrometry Data
Center.[1] Specifics of the instrument, ionization energy, and inlet system were not detailed in
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the available records.

 NMR Spectroscopy: The *H NMR spectrum was reportedly acquired on a Varian A-60
instrument.[8] The source of the sample was Aldrich Chemical Company, Inc.[8] Information
regarding the solvent, concentration, and temperature was not specified. The 13C NMR data
source is also listed as Aldrich Chemical Company, Inc.[8]

o Infrared Spectroscopy (Gas Phase): The spectrum was obtained using an HP-GC/MS/IRD
instrument as part of the NIST/EPA Gas-Phase Infrared Database.[3] Further details on the
gas chromatography conditions (e.g., column type, temperature program) and the infrared
detector parameters are not provided.

Workflow for Spectral Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally obtained
spectra of an unknown compound with the literature data for 5-Methyl-3-hexanol.

Data Acquisition

Unknown Sample
/ \ Literature Data
Y
(Acquire IR Spectrum) [Acquire Mass Spectrum) [Acquire NMR Spectra (*H, 130)) [NIST Database (MS, IR)) [SpectraBase (NMR))

\ /Wrison and AA@YSTS/ \ /
(Compare IR Absorption Bands] Compare MS FragmematiorD (Compare NMR Chemical Shifts]

Compound Identification

Click to download full resolution via product page
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Caption: Workflow for comparing experimental and literature spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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